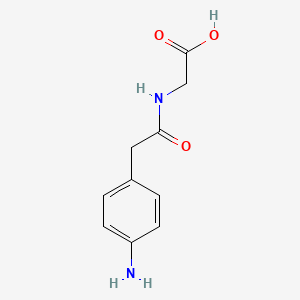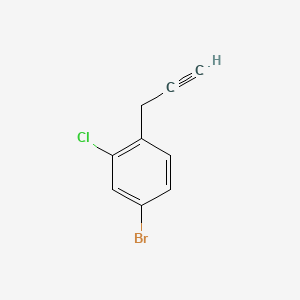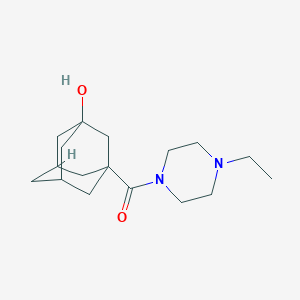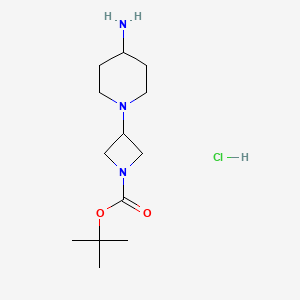![molecular formula C11H20N4O2 B13584801 tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate CAS No. 918144-52-2](/img/structure/B13584801.png)
tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is a compound of significant interest in organic chemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has applications in different scientific fields. The compound’s structure includes an imidazole ring, which is known for its biological activity and presence in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and phenyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s imidazole ring is of interest due to its presence in many biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like ceftolozane.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the imidazole ring. The uniqueness of this compound lies in its imidazole ring, which imparts specific biological activity and makes it valuable in pharmaceutical synthesis.
Properties
CAS No. |
918144-52-2 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(1-methylimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-8(7-12)9-13-5-6-15(9)4/h5-6,8H,7,12H2,1-4H3,(H,14,16) |
InChI Key |
BTKYYJUOUJHCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)

![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)

![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)

